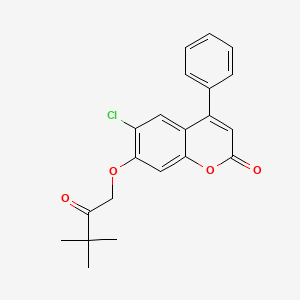

6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one

CAS No.:

Cat. No.: VC8625138

Molecular Formula: C21H19ClO4

Molecular Weight: 370.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H19ClO4 |

|---|---|

| Molecular Weight | 370.8 g/mol |

| IUPAC Name | 6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenylchromen-2-one |

| Standard InChI | InChI=1S/C21H19ClO4/c1-21(2,3)19(23)12-25-18-11-17-15(9-16(18)22)14(10-20(24)26-17)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3 |

| Standard InChI Key | JVZSCKAMFVWALK-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |

| Canonical SMILES | CC(C)(C)C(=O)COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl |

Introduction

Overview of the Compound

The compound "6-chloro-7-(3,3-dimethyl-2-oxobutoxy)-4-phenyl-2H-chromen-2-one" belongs to the class of chromen-2-one derivatives (coumarins). These compounds are characterized by a fused benzene and α-pyrone ring system, often functionalized with various substituents that influence their chemical and biological properties.

Structural Features

-

Chlorine Substitution: The presence of a chlorine atom at position 6 enhances the compound's electron-withdrawing nature, which can affect reactivity and biological activity.

-

Phenyl Group: The phenyl substitution at position 4 contributes to hydrophobic interactions and potential π-π stacking in biological systems.

-

Alkoxy Side Chain: The 7-position bears a bulky alkoxy group (3,3-dimethyl-2-oxobutoxy), which may increase lipophilicity and influence solubility or membrane permeability.

Potential Applications

Coumarin derivatives like this compound are widely studied for their diverse pharmacological activities:

-

Anticancer Properties:

-

Chromen-2-one derivatives have shown potential as inhibitors of enzymes like topoisomerase I and II, which are critical for DNA replication in cancer cells.

-

The phenyl group and halogen substitution may enhance binding affinity to target proteins.

-

-

Antimicrobial Activity:

-

Halogenated coumarins often exhibit antimicrobial properties due to their ability to disrupt microbial membranes or inhibit key enzymes.

-

-

Antioxidant Effects:

-

The chromenone core structure is known for scavenging free radicals, which makes such compounds candidates for treating oxidative stress-related diseases.

-

-

Enzyme Inhibition:

-

Coumarins can act as inhibitors of cytochrome P450 enzymes or other metabolic enzymes, influencing drug metabolism.

-

Synthesis Pathways

The synthesis of such compounds typically involves:

-

Pechmann Condensation: A reaction between phenols and β-ketoesters in the presence of acidic catalysts to yield coumarin derivatives.

-

Halogenation: Introduction of chlorine at specific positions using reagents like thionyl chloride or N-chlorosuccinimide.

-

Esterification/O-Alkylation: Functionalization at the hydroxyl group (position 7) with bulky alkyl groups or esters using alkyl halides or acid anhydrides.

Analytical Characterization

To confirm the structure and purity of this compound, the following techniques are commonly employed:

-

NMR Spectroscopy:

-

Proton (H) and Carbon (C) NMR to identify chemical shifts corresponding to aromatic protons, alkoxy groups, and carbonyl functionalities.

-

-

Mass Spectrometry (MS):

-

To determine the molecular ion peak () and fragmentation pattern.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks for C=O (around 1700 cm) and C-Cl bonds.

-

-

X-ray Crystallography:

-

For precise structural determination if single crystals are available.

-

Biological Studies

While no direct studies on this specific compound were found in the provided results, similar chromenone derivatives have been evaluated for:

-

Antiproliferative effects against cancer cell lines.

-

Antifungal activity targeting ergosterol biosynthesis.

-

Docking studies suggesting interactions with key enzymes like lipoxygenase or kinases.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume